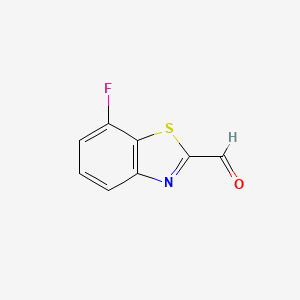

7-Fluoro-1,3-benzothiazole-2-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-1,3-benzothiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNOS/c9-5-2-1-3-6-8(5)12-7(4-11)10-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROUTQVGDBLQRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)SC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 7 Fluoro 1,3 Benzothiazole 2 Carbaldehyde

Established Approaches for Benzothiazole (B30560) Nucleus Formation

The benzothiazole ring is a privileged bicyclic system found in numerous biologically active compounds and industrial materials. nih.govmdpi.com Its synthesis has been extensively studied, with several reliable methods developed for its construction. nih.gov These methods typically involve the formation of the five-membered thiazole (B1198619) ring fused to a benzene (B151609) ring. mdpi.comekb.eg

Condensation Reactions with Ortho-Aminothiophenols

The most common and direct route to 2-substituted benzothiazoles is the condensation reaction of an ortho-aminothiophenol with a suitable one-carbon electrophile, such as carboxylic acids or their derivatives (acyl chlorides, esters, nitriles), or aldehydes. ekb.egdoaj.orgnih.govthieme-connect.de This reaction proceeds through the formation of a thiazoline (B8809763) intermediate, which is subsequently oxidized to the aromatic benzothiazole. ekb.eg

The reaction between an o-aminothiophenol and an aldehyde is a prominent example. mdpi.com The initial step involves a nucleophilic attack by the amino group on the carbonyl carbon of the aldehyde, followed by cyclization and dehydration to yield the benzothiazole product. ekb.eg Various catalysts and reaction conditions have been developed to promote this transformation, including acid catalysts, metal catalysts, and green chemistry approaches like microwave irradiation and the use of ionic liquids. doaj.orgmdpi.com For instance, catalysts such as H2O2/HCl, polystyrene-grafted iodine acetate, and even simple ammonium (B1175870) chloride have been shown to efficiently facilitate this condensation under mild conditions. mdpi.commdpi.com

Table 1: Selected Catalysts and Conditions for Benzothiazole Synthesis from o-Aminothiophenols and Aldehydes

| Catalyst/Medium | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| H₂O₂/HCl | o-Aminothiophenol, Aromatic Aldehydes | Ethanol, Room Temp, 1h | 85-94% | mdpi.commdpi.com |

| NH₄Cl | o-Aminothiophenol, Benzaldehyde | Methanol-Water, Room Temp, 1h | High | mdpi.com |

| Oxalic acid dihydrate:proline | o-Aminothiophenol, Aromatic Aldehydes | Room Temp, 2.5h | High | ekb.eg |

| Microwave Irradiation | o-Aminothiophenol, Benzaldehydes | Solvent-free | 65-83% | ekb.eg |

Similarly, carboxylic acids and their derivatives serve as effective precursors for the 2-substituent. nih.gov The condensation with carboxylic acids often requires a dehydrating agent or high temperatures, frequently using polyphosphoric acid (PPA) as both a catalyst and solvent. nih.gov More environmentally friendly methods utilize catalysts like silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) under solvent-free conditions. mdpi.com

Cyclization Reactions and Ring Closure Strategies

Beyond direct condensation, intramolecular cyclization reactions represent another powerful strategy for forming the benzothiazole nucleus. indexcopernicus.commedicaljournalshouse.com These methods often start with precursors that already contain the necessary atoms for the thiazole ring, which are then induced to close.

One such approach is the cyclization of thioformanilides or N-(2-halophenyl) benzothioamides. nih.govmedicaljournalshouse.com For example, N-(2-chlorophenyl) benzothioamides can undergo an intramolecular C-S bond-forming cyclization catalyzed by copper complexes to yield 2-substituted benzothiazoles. indexcopernicus.com Palladium-catalyzed intramolecular cyclization of o-bromophenylthioureas and o-bromophenylthioamides is another effective method. medicaljournalshouse.com

Another well-known route is the Jacobson synthesis, which involves the cyclization of N-arylthioamides. More modern variations include radical cyclization of thioformanilides induced by reagents like chloranil (B122849) under irradiation. nih.gov Additionally, oxidative cyclization methods have been developed, such as the reaction of anilines with potassium thiocyanate (B1210189) in the presence of bromine, which proceeds through a thiourea (B124793) intermediate before ring closure. indexcopernicus.com

Table 2: Examples of Cyclization Strategies for Benzothiazole Synthesis

| Starting Material | Catalyst/Reagent | Method | Reference |

|---|---|---|---|

| N-(2-chlorophenyl) benzothioamide | BINAM–Cu(II) complex | Intramolecular C-S coupling | indexcopernicus.com |

| o-bromophenylthioureas | Palladium catalyst | Intramolecular cyclization | medicaljournalshouse.com |

| p-substituted anilines | KSCN, Bromine | Oxidative cyclization | indexcopernicus.com |

| Thioformanilides | Chloranil, Irradiation | Radical cyclization | nih.gov |

Targeted Fluorination Techniques for Benzothiazole Derivatives

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. nih.govnih.gov For the synthesis of 7-fluoro-1,3-benzothiazole-2-carbaldehyde, the fluorine atom can be introduced either by starting with a fluorinated precursor, such as 3-fluoro-2-aminothiophenol, or by direct fluorination of the benzothiazole ring. researchgate.netderpharmachemica.com The latter approach often relies on modern electrophilic fluorination or transition-metal-catalyzed methods.

Electrophilic Fluorination Mechanisms and Reagents

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org This method has become increasingly popular due to the development of stable and selective N-F reagents. wikipedia.org These reagents typically feature a nitrogen atom bonded to fluorine, with the nitrogen also connected to strong electron-withdrawing groups, which makes the fluorine atom electron-deficient and thus electrophilic. wikipedia.org

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). nih.govwikipedia.org The reaction mechanism is thought to proceed via either an Sₙ2 pathway or a single-electron transfer (SET) process, depending on the substrate and conditions. wikipedia.org For aromatic systems like benzothiazole, direct C-H fluorination can be challenging and may require lithiation or other activation of the target carbon prior to the addition of the electrophilic fluorine source. High yields in the fluorination of benzothiazolyl sulfones have been achieved using a deprotonation-fluorination sequence. nih.gov

Table 3: Common Electrophilic Fluorinating Reagents

| Reagent Name | Acronym | Structure | Key Features |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | (PhSO₂)₂NF | Crystalline solid, effective, widely used |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | F-TEDA-BF₄ | Cationic reagent, highly reactive, soluble in polar solvents |

C-F Bond Formation through Transition Metal-Catalyzed Processes

Transition metal catalysis has emerged as a powerful tool for the formation of C-F bonds, offering high selectivity and functional group tolerance. rsc.orgnsf.gov These methods can create C-F bonds through various pathways, including reductive elimination from a high-valent metal fluoride (B91410) complex or by mediating the reaction between a carbon source and a fluorine source. nsf.gov

Palladium-catalyzed reactions are particularly prominent in this area. nih.gov For instance, Pd-catalyzed C-H fluorination can be directed by a coordinating group on the substrate to achieve high regioselectivity. nih.gov In the context of benzothiazoles, the heterocyclic nitrogen or a substituent could potentially act as a directing group to guide the fluorination to a specific position on the benzene ring. nih.gov The general mechanism involves C-H activation to form a palladacycle intermediate, followed by oxidation and reaction with a fluoride source (such as AgF or Selectfluor) to form the C-F bond. nsf.govsnnu.edu.cn Rhodium and iridium catalysts have also been employed in C-H functionalization reactions that could be adapted for fluorination. snnu.edu.cncas.cn

Introduction of the Carbaldehyde Moiety at the 2-Position

The final step in the synthesis of the target molecule is the introduction of the carbaldehyde group at the C2 position of the 7-fluorobenzothiazole ring. The C2 position of the benzothiazole nucleus is acidic and susceptible to deprotonation, making it a key site for functionalization. mdpi.com

Several methods can be employed to install the formyl group:

Reaction with Formylating Agents: A pre-formed 7-fluorobenzothiazole can be lithiated at the 2-position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).

Oxidation of a 2-Methyl Group: If 7-fluoro-2-methylbenzothiazole is synthesized as an intermediate, the methyl group can be oxidized to a carbaldehyde. Common oxidizing agents for this transformation include selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

Direct Synthesis from Precursors: The benzothiazole-2-carbaldehyde scaffold can be constructed directly. For example, the condensation of 3-fluoro-2-aminothiophenol with glyoxylic acid or its derivatives would directly yield the desired carboxylate, which could then be reduced to the aldehyde. Alternatively, condensation with trioxane (B8601419) has been reported to yield benzothiazole-2-carbaldehyde directly. thieme-connect.de

Direct Formylation Methodologies (e.g., Vilsmeier-Haack Reaction)

Direct formylation provides a straightforward route to introduce an aldehyde group onto an aromatic or heteroaromatic ring. The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich heterocyclic compounds and is applicable to the synthesis of this compound. wikipedia.orgorganic-chemistry.orgijpcbs.com

The reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com This process forms a highly electrophilic chloromethyleneiminium salt. semanticscholar.orgnih.gov The electron-rich 7-fluoro-1,3-benzothiazole ring then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic substitution reaction. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product, this compound. wikipedia.orgorganic-chemistry.org

The general mechanism can be summarized in the following steps:

Formation of the Vilsmeier reagent (chloroiminium ion) from DMF and POCl₃. wikipedia.org

Electrophilic attack by the 7-fluoro-1,3-benzothiazole on the Vilsmeier reagent.

Formation of an iminium ion intermediate. wikipedia.org

Hydrolysis of the iminium ion to yield the 2-carbaldehyde derivative. wikipedia.org

This method is valued for its use of mild and economical reagents and its broad applicability to a variety of heterocyclic systems. ijpcbs.com

Oxidative Transformations of Methyl-Substituted Precursors

An alternative synthetic strategy involves the oxidation of a pre-installed methyl group at the 2-position of the benzothiazole ring. The precursor, 7-fluoro-2-methyl-1,3-benzothiazole, can be converted to the corresponding aldehyde through selective oxidation.

A classic and effective reagent for this transformation is selenium dioxide (SeO₂), a reagent known for the Riley oxidation. adichemistry.comiu.edu This reaction specifically targets activated methyl or methylene (B1212753) groups, such as those adjacent to an aromatic ring or a carbonyl group. adichemistry.comsggscollegepatnacity.ac.in The oxidation of the 2-methyl group on the benzothiazole ring with SeO₂ typically proceeds by heating the reactants in an inert solvent. iu.edudu.ac.in The mechanism involves an ene reaction followed by a kjscollege.commdpi.com-sigmatropic rearrangement. lkouniv.ac.in

The reaction conditions, such as solvent and temperature, can be optimized to maximize the yield of the aldehyde and minimize over-oxidation to the carboxylic acid. This method provides a reliable route to this compound from an accessible methyl-substituted precursor.

| Oxidation Method | Precursor | Oxidizing Agent | Key Features |

| Riley Oxidation | 7-Fluoro-2-methyl-1,3-benzothiazole | Selenium Dioxide (SeO₂) | Selectively oxidizes activated methyl groups to aldehydes. adichemistry.comsggscollegepatnacity.ac.in |

Green Chemistry Principles in the Synthesis of this compound

Solvent-Free and Aqueous Reaction Media

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. bohrium.com The synthesis of benzothiazole derivatives has been successfully achieved under solvent-free conditions, often by grinding the reactants together or using solid-phase synthesis. researchgate.netpharmacyjournal.in These methods can lead to shorter reaction times, simpler work-up procedures, and significantly reduced chemical waste. mdpi.comresearchgate.net

Alternatively, water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org Syntheses of benzothiazoles have been developed in aqueous media, sometimes facilitated by catalysts that are active in water. organic-chemistry.orgnih.gov These "on-water" reactions can exhibit enhanced reaction rates and selectivities. rsc.org

| Reaction Medium | Advantages | Example Application |

| Solvent-Free | Reduced waste, shorter reaction times, simple work-up. mdpi.comresearchgate.net | Solid-phase condensation of 2-aminothiophenol (B119425) with benzoic acid derivatives. mdpi.compharmacyjournal.in |

| Aqueous | Non-toxic, non-flammable, economical, potential for rate enhancement. rsc.orgorganic-chemistry.org | Condensation of 2-aminothiophenols with aldehydes using a reusable acid catalyst. organic-chemistry.orgnih.gov |

Catalytic Approaches and Biocatalysis

The use of catalysts is fundamental to green chemistry as they can increase reaction efficiency, reduce temperatures, and allow for more selective transformations, thereby minimizing byproducts. Various catalytic systems have been employed for benzothiazole synthesis, including metal nanoparticles, reusable solid acid catalysts, and molecular iodine. mdpi.compharmacyjournal.inorganic-chemistry.orgekb.eg

Biocatalysis represents a particularly green approach, utilizing enzymes or whole organisms to perform chemical transformations. rsc.org Natural catalysts, such as those derived from plant materials, have been used in the synthesis of 2-aryl-benzothiazoles. pharmacyjournal.in For instance, Acacia concinna has been used as a biocatalyst in the condensation of 2-aminothiophenol with various aldehydes. pharmacyjournal.in These methods offer high selectivity under mild conditions and are environmentally benign. pharmacyjournal.inrsc.org

| Catalysis Type | Catalyst Example | Key Benefits |

| Heterogeneous Catalysis | Zinc sulfide (B99878) (ZnS) nanoparticles, Samarium triflate | Recyclability, easy separation from product, mild reaction conditions. organic-chemistry.orgekb.eg |

| Homogeneous Catalysis | Molecular Iodine (I₂) | Economical, non-toxic, efficient under solvent-free conditions. mdpi.compharmacyjournal.in |

| Biocatalysis | Acacia concinna, Laccases | Environmentally friendly, high selectivity, mild conditions. mdpi.compharmacyjournal.in |

Microwave and Ultrasonic Irradiation Techniques

Microwave and ultrasonic irradiation are alternative energy sources that can significantly accelerate organic reactions, leading to higher yields and shorter reaction times compared to conventional heating methods. kjscollege.comtandfonline.comscielo.br

Microwave-assisted synthesis involves the direct heating of the reaction mixture through the interaction of microwaves with polar molecules. nih.govias.ac.inderpharmachemica.com This technique has been widely applied to the synthesis of benzothiazole derivatives, often under solvent-free conditions, which further enhances its green credentials. pharmacyjournal.inrsc.orgscielo.br

Ultrasonic irradiation (Sonochemistry) utilizes the energy from acoustic cavitation to promote chemical reactions. kjscollege.comtandfonline.comanalis.com.my The collapse of cavitation bubbles creates localized high-temperature and high-pressure zones, enhancing reaction rates. tandfonline.comtandfonline.com This method has been successfully used for the efficient, solvent-free synthesis of 2-substituted benzothiazoles at room temperature, offering advantages such as rapid reaction rates and easy work-up procedures. kjscollege.comanalis.com.mynih.gov

| Technique | Principle | Advantages in Benzothiazole Synthesis |

| Microwave Irradiation | Dielectric heating | Rapid reaction rates, higher yields, applicable to solvent-free conditions. pharmacyjournal.inscielo.brnih.gov |

| Ultrasonic Irradiation | Acoustic cavitation | Shorter reaction times, mild conditions (room temperature), improved yields. kjscollege.comtandfonline.comtandfonline.com |

Theoretical and Computational Chemistry of 7 Fluoro 1,3 Benzothiazole 2 Carbaldehyde

Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift Prediction

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. The process typically involves optimizing the molecular geometry of 7-Fluoro-1,3-benzothiazole-2-carbaldehyde and then calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F). These shielding tensors are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C, and a suitable standard for ¹⁹F.

The accuracy of these predictions is highly dependent on the chosen level of theory (functional) and basis set. For fluorinated organic compounds, it is often necessary to use basis sets that can adequately describe the electronic environment around the highly electronegative fluorine atom.

A hypothetical table of predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound, as would be obtained from a DFT calculation, is presented below. The specific values would be expected to vary with the computational method employed.

Predicted NMR Chemical Shifts for this compound This table is illustrative and represents typical data obtained from DFT calculations. Actual values may vary based on the level of theory and solvent effects.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| H (aldehyde) | 9.8 - 10.2 |

| Aromatic H | 7.2 - 8.0 |

| C (aldehyde) | 185 - 190 |

| C (aromatic, C-F) | 158 - 162 (with J-coupling) |

| C (aromatic) | 115 - 155 |

Vibrational Frequency Calculations for IR Spectral Interpretation

Vibrational frequency calculations, also typically performed using DFT, are instrumental in interpreting the infrared (IR) spectrum of this compound. Following a geometry optimization, the second derivatives of the energy with respect to the atomic coordinates are calculated to yield the harmonic vibrational frequencies.

These calculated frequencies correspond to the fundamental vibrational modes of the molecule. By analyzing the atomic displacements for each mode, specific peaks in the experimental IR spectrum can be assigned to particular molecular vibrations, such as stretching, bending, and wagging of different functional groups. It is common practice to scale the calculated frequencies by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method nih.gov.

Key predicted vibrational frequencies for this compound would include the C=O stretch of the aldehyde, C=N and C=C stretching modes of the benzothiazole (B30560) ring, and the C-F stretching frequency.

Predicted Key Vibrational Frequencies for this compound This table presents expected vibrational modes and their typical frequency ranges based on computational studies of similar molecules.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H stretch | Aldehyde | 2820 - 2880 |

| C=O stretch | Aldehyde | 1690 - 1715 |

| C=N stretch | Thiazole (B1198619) ring | 1620 - 1650 |

| C=C stretch | Aromatic ring | 1450 - 1600 |

| C-F stretch | Fluoro-aromatic | 1150 - 1250 |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be located and characterized.

Transition state theory is a cornerstone of these studies, allowing for the calculation of activation energies, which are critical for understanding reaction rates. The geometry of a transition state provides a snapshot of the bond-breaking and bond-forming processes occurring at the peak of the energy barrier.

Energy Profiles for Key Synthetic Steps

A common route for the synthesis of 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with an aldehyde or a related carbonyl compound nih.gov. For this compound, a plausible synthesis would involve the reaction of 2-amino-6-fluorobenzenethiol with a suitable two-carbon aldehyde equivalent, followed by oxidation.

Computational studies can elucidate the energy profile of these synthetic steps. For instance, the cyclization step, which is key to forming the benzothiazole ring, can be modeled. The calculated energy profile would show the relative energies of the reactants, any intermediates, the transition state for the ring-closing reaction, and the final product. This information helps in understanding the feasibility of the reaction and identifying the rate-determining step.

Role of the Fluoro Substituent in Reaction Energetics

The fluorine atom at the 7-position of the benzothiazole ring is expected to significantly influence the reaction energetics due to its strong electron-withdrawing inductive effect nih.govresearchgate.net. This electronic effect can alter the reactivity of the molecule in several ways.

In the synthesis of the molecule, the electron-withdrawing nature of the fluorine atom can affect the nucleophilicity of the precursor, 2-amino-6-fluorobenzenethiol. This can impact the rate of the initial condensation reaction.

Furthermore, the fluorine substituent can stabilize or destabilize reaction intermediates and transition states. For example, if a reaction mechanism involves the formation of a negatively charged intermediate, the electron-withdrawing fluorine atom would be expected to stabilize this species, thereby lowering the activation energy and increasing the reaction rate. Conversely, if a positively charged intermediate is formed, the fluorine atom could have a destabilizing effect. Computational studies can quantify these effects by comparing the energy profiles of the reaction with and without the fluorine substituent. The presence of fluorine can also impact the lipophilicity and bioavailability of the molecule, which is a key consideration in drug design researchgate.netacs.org.

Structure Activity Relationship Sar Studies of 7 Fluoro 1,3 Benzothiazole 2 Carbaldehyde Derivatives

Principles and Methodologies of SAR Analysis in Heterocyclic Chemistry

The core principle of SAR is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. researchgate.net In heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements in their rings, SAR analysis is crucial for drug discovery. scispace.com Benzothiazole (B30560) and its derivatives, for example, are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. scispace.combenthamscience.com

Computational methods, on the other hand, have become indispensable in modern SAR studies. manchester.ac.uk These include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular modeling techniques. QSAR seeks to establish a mathematical relationship between the chemical structure and biological activity, often using statistical methods to correlate molecular descriptors with observed effects. researchgate.net Molecular modeling allows for the visualization of how a molecule might interact with its biological target, aiding in the rational design of new compounds. researchgate.net

Influence of the Fluoro-Substituent on Structure-Activity Relationships

The introduction of a fluorine atom into a molecule can dramatically alter its physicochemical properties and, consequently, its biological activity. The fluorine atom at the 7-position of the benzothiazole ring in 7-fluoro-1,3-benzothiazole-2-carbaldehyde is expected to exert a significant influence on its SAR profile. Due to its high electronegativity, fluorine can alter the electron distribution within the molecule, affecting its acidity, basicity, and ability to participate in hydrogen bonding.

Key effects of fluorine substitution in drug design include:

Enhanced Lipophilicity: Fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic degradation. This can increase the half-life of a drug in the body.

Binding Affinity: A fluorine atom can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity.

The strategic placement of a fluorine atom can therefore be a powerful tool for optimizing the pharmacological profile of a lead compound. nih.gov

Impact of the Carbaldehyde Group on Molecular Interactions

The carbaldehyde group (-CHO) at the 2-position of the benzothiazole ring is a key functional group that can participate in various molecular interactions. Aldehydes are characterized by a highly reactive carbonyl group (C=O), which can act as a hydrogen bond acceptor. numberanalytics.com This ability to form hydrogen bonds is crucial for the interaction of the molecule with biological targets like proteins and nucleic acids. jocpr.com

The carbaldehyde group can engage in several types of interactions:

Hydrogen Bonding: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, forming a crucial link with hydrogen bond donors on a receptor. nih.gov

Dipole-Dipole Interactions: The polarized nature of the carbonyl group can lead to dipole-dipole interactions with polar residues in a binding pocket.

Covalent Bonding: In some cases, the aldehyde group can form a reversible covalent bond (a Schiff base) with amino groups on a protein target. researchgate.net

Aromatic aldehydes, such as this compound, can also participate in π-stacking interactions with aromatic amino acid residues in a binding site, further stabilizing the ligand-receptor complex. jocpr.com The rigid and planar nature of the benzothiazole ring provides a stable scaffold for these interactions. jocpr.com

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational approaches are integral to modern SAR studies, allowing for the prediction of a molecule's activity and the rational design of new derivatives.

QSAR models rely on molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For a molecule like this compound, a variety of descriptors would be relevant:

| Descriptor Type | Examples | Relevance |

| Topological | Molecular Connectivity Indices | Describe the branching and connectivity of the molecule. |

| Electronic | Dipole Moment, Atomic Charges | Reflect the electronic distribution and polarity. |

| Quantum Chemical | HOMO/LUMO Energies, Fukui Indices | Provide insights into the molecule's reactivity and sites for electrophilic/nucleophilic attack. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the lipophilicity of the molecule. |

| Steric | Molecular Volume, Surface Area | Describe the size and shape of the molecule. |

For fluorinated compounds, specific descriptors that account for the effects of the fluorine atom on the electronic properties would be particularly important. nih.gov Similarly, for aromatic aldehydes, descriptors that capture their electrophilic nature and hydrogen bonding potential are crucial for building accurate QSAR models. researchgate.net

Predictive models for the chemical reactivity of this compound and its derivatives can be developed using QSAR methodologies. Theoretical studies on the reactivity of benzothiazole derivatives have identified the C2 carbon as a primary electrophilic site, with substitutions elsewhere on the ring modifying this reactivity. ccsenet.org

Commonly used modeling techniques include:

Multiple Linear Regression (MLR): This statistical method is used to establish a linear relationship between a set of molecular descriptors and the biological activity. researchgate.net

Artificial Neural Networks (ANN): ANNs are machine learning models that can capture complex, non-linear relationships between molecular structure and activity, often providing more accurate predictions than MLR. researchgate.net

These models can be used to predict various aspects of chemical reactivity, including the propensity for the molecule to interact with a biological target or undergo metabolic transformation. For instance, QSAR models have been successfully developed to predict the toxicity of aromatic aldehydes, which is a function of their chemical reactivity within a biological system. researchgate.netnih.gov By understanding the factors that govern the reactivity of fluorinated benzothiazole carbaldehydes, researchers can design new compounds with improved activity and a more desirable pharmacological profile.

Potential Applications and Future Research Directions

7-Fluoro-1,3-benzothiazole-2-carbaldehyde as a Key Synthetic Intermediate

This compound serves as a pivotal intermediate in the synthesis of a wide array of more complex heterocyclic compounds. The benzothiazole (B30560) core is a recognized pharmacophore in medicinal chemistry, and the presence of the aldehyde group at the 2-position provides a reactive site for numerous chemical transformations. biointerfaceresearch.comekb.eg The fluorine atom at the 7-position further modulates the electronic properties of the molecule, enhancing its utility in creating novel derivatives with specific biological or material properties.

The primary synthetic utility of the aldehyde functional group is its participation in condensation reactions. For instance, it can react with 2-aminothiophenols to yield various substituted benzothiazoles. ekb.eg This reactivity is fundamental to building larger, more complex molecules. The general reaction involves the condensation of an aldehyde with a 2-aminothiophenol (B119425), a common and versatile method for creating the benzothiazole scaffold. mdpi.comresearchgate.net The aldehyde group can also be a precursor for other functional groups through oxidation to a carboxylic acid or reduction to an alcohol, further expanding its synthetic versatility.

Table 1: Synthetic Transformations of Benzothiazole-2-carbaldehydes

| Reaction Type | Reagents | Product Type | Significance |

| Condensation | 2-Aminothiophenols | 2-Substituted benzothiazoles | Core method for synthesizing diverse benzothiazole derivatives. ekb.egmdpi.com |

| Condensation | Hydrazines | Hydrazinylthiazoles | Creates compounds with potential antidiabetic properties. nih.govacs.org |

| Knoevenagel Condensation | Active methylene (B1212753) compounds | α,β-Unsaturated systems | Extends conjugation, useful for dyes and functional materials. |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | Benzothiazole-2-carboxylic acid | Access to amides, esters, and other carboxylic acid derivatives. nih.gov |

| Reduction | Reducing agents (e.g., NaBH₄) | (Benzothiazol-2-yl)methanol | Provides access to alcohol-based derivatives and further functionalization. |

Advancements in Catalytic Applications Based on Benzothiazole Ligands

The benzothiazole framework is not only a key component of biologically active molecules but also serves as a versatile ligand in coordination chemistry and catalysis. biointerfaceresearch.comwisdomlib.org The nitrogen and sulfur atoms within the thiazole (B1198619) ring can effectively coordinate with a variety of transition metals, forming stable metal complexes. These complexes have shown significant promise as catalysts in a range of organic transformations. wisdomlib.orgnih.gov

Derivatives of this compound can be converted into sophisticated ligands. For example, the aldehyde can be reacted with amines to form Schiff base (imine) ligands. These ligands can then chelate to metal centers, such as ruthenium or cobalt, to form organometallic complexes. biointerfaceresearch.comnih.gov The electronic properties of the benzothiazole ligand, tuned by the 7-fluoro substituent, can have a profound impact on the catalytic activity and selectivity of the metal center. nih.gov Research has shown that such metal complexes can be highly cytotoxic, indicating their potential in applications like anticancer therapies. nih.gov

The development of nickel catalysts bearing N-heterocyclic carbene (NHC) and benzothiazolyl ligands has been explored for C-H bond functionalization, a key process in synthetic chemistry. mdpi.com Although challenges such as catalyst trapping can occur, this area of research highlights the ongoing effort to harness benzothiazole-based ligands for efficient and atom-economical catalytic cycles. mdpi.com

Table 2: Examples of Benzothiazole-Based Catalytic Systems

| Ligand Type | Metal Center | Catalytic Application | Reference |

| 2-Phenylbenzothiazoles | Ruthenium(II) | General Catalysis | nih.gov |

| Imine-based Benzothiazoles | Cobalt(III), Ruthenium(III) | Biological Applications | biointerfaceresearch.com |

| Benzothiazolyl Chelates | Nickel | C-H Arylation | mdpi.com |

| Pincer Ligands | Rhodium | C-H Amidation | nih.gov |

Integration of Green Chemistry Principles in Future Synthesis and Derivatization

The synthesis of benzothiazoles has traditionally involved methods that may use hazardous reagents or harsh conditions. researchgate.net However, the principles of green chemistry are increasingly being applied to mitigate these issues, focusing on developing more environmentally benign and sustainable synthetic routes. bohrium.comairo.co.in

Future synthesis and derivatization of this compound will likely emphasize these green approaches. Key strategies include:

Use of Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water or ethanol. airo.co.inorgchemres.org

Efficient Catalysis: Employing recyclable heterogeneous catalysts or biocatalysts, such as laccases, to improve efficiency and reduce waste. mdpi.com

Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or visible light to promote reactions, often leading to shorter reaction times and higher yields. mdpi.comresearchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. sigmaaldrich.com

For example, the condensation reaction between 2-aminothiophenols and aldehydes to form benzothiazoles has been successfully carried out using water as a solvent, employing recyclable catalysts, or under microwave irradiation. mdpi.comorgchemres.org These methods not only reduce the environmental impact but can also offer improved reaction efficiency and simpler work-up procedures. bohrium.com

Table 3: Green Chemistry Approaches in Benzothiazole Synthesis

| Green Chemistry Principle | Method/Reagent | Advantages | Reference |

| Safer Solvents | Water, Ethanol | Reduced toxicity and environmental impact. | airo.co.inorgchemres.org |

| Catalysis | Recyclable catalysts (e.g., SnP₂O₇), Laccases | Catalyst can be reused, minimizing waste; mild conditions. | mdpi.com |

| Energy Efficiency | Microwave irradiation, Visible light | Shorter reaction times, higher yields, lower energy consumption. | mdpi.comresearchgate.net |

| Waste Prevention | One-pot synthesis | Reduces intermediate isolation steps and solvent usage. | bohrium.com |

Prospects for Computational Design and Materials Science Applications

Computational chemistry has become an indispensable tool for predicting the properties of molecules and designing new materials. researchgate.net For derivatives of this compound, computational methods like Density Functional Theory (DFT) can be used to analyze their electronic structure, stability, and spectroscopic features. mdpi.com Such studies can predict parameters like the HOMO-LUMO energy gap, which is crucial for understanding the electronic transitions and potential applications in optoelectronics. mdpi.comnih.gov

These computational insights guide the rational design of new benzothiazole derivatives with tailored properties for specific applications in materials science. Benzothiazoles are known for their fluorescent properties, making them attractive candidates for use in:

Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of benzothiazole derivatives allow for the creation of materials that emit light across the visible spectrum.

Fluorescent Probes and Sensors: The fluorescence of these compounds can be sensitive to their local environment, enabling their use in detecting specific ions or molecules. mdpi.comnih.gov

Optical Devices: The unique optical properties of benzothiazole-based materials are being explored for applications in switches and other optical components. nih.gov

By combining computational design with targeted synthesis, researchers can efficiently develop novel materials based on the this compound scaffold for a wide range of advanced technological applications. biointerfaceresearch.comresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-Fluoro-1,3-benzothiazole-2-carbaldehyde, and what critical parameters influence yield and purity?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction , where a benzothiazole precursor (e.g., 1-(6-fluoro-1,3-benzothiazol-2-yl)hydrazine derivatives) is treated with DMF/POCl₃ (10:1.1 ratio) at 60–65°C for 2.5 hours . Key parameters include:

- Stoichiometric control of POCl₃ to avoid over-acylation.

- Temperature modulation to prevent side reactions (e.g., decomposition of the aldehyde group).

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product with >95% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H NMR : Look for the aldehyde proton signal at δ ~10.0 ppm (singlet). Fluorine coupling splits adjacent aromatic protons into doublets (e.g., δ 7.5–8.5 ppm, J = 8–10 Hz) .

- ¹³C NMR : The aldehyde carbon appears at δ ~190 ppm. The fluorine-substituted aromatic carbons show deshielding (δ ~160 ppm for C-F) .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).

- Mass Spectrometry : Molecular ion peak at m/z 195.2 (M⁺) with fragmentation patterns consistent with benzothiazole cleavage .

Q. How can impurities arising during synthesis be identified and mitigated?

- Methodological Answer :

- HPLC-PDA (Photodiode Array Detection): Use a C18 column with acetonitrile/water (70:30) to detect unreacted precursors or oxidized by-products (retention time ~8–10 minutes).

- Recrystallization Optimization : Employ mixed solvents (e.g., ethanol/dichloromethane) to remove polar impurities.

Advanced Research Questions

Q. How can the regioselectivity of fluorination be optimized during synthesis to minimize by-products?

- Methodological Answer :

- Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) at the 6-position to direct electrophilic fluorination to the 7-position .

- Metal-Mediated Fluorination : Use AgF or CuF₂ as catalysts in DMF at 80°C, achieving >80% regioselectivity .

- Monitoring : Track reaction progress via ¹⁹F NMR (δ -110 to -120 ppm for aromatic C-F) to identify competing fluorination sites.

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial vs. antitumor assays)?

- Methodological Answer :

- Assay-Specific Controls : Use reference compounds (e.g., cisplatin for antitumor assays) to validate experimental conditions.

- Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to distinguish intrinsic activity from bioavailability issues .

- SAR Analysis : Modify the aldehyde group to a hydrazone or oxime derivative; these derivatives often show enhanced antimicrobial activity while retaining antitumor efficacy .

Q. How do non-classical intermolecular interactions influence crystallographic packing and stability?

- Methodological Answer :

- X-ray Crystallography : Analyze π-π stacking distances (3.5–4.0 Å) between benzothiazole and phenyl rings (Fig. 1 in ).

- C-H···π Interactions : Measure distances (2.8–3.2 Å) between aldehyde C-H and aromatic centroids to assess stabilization energy (ΔG ~2–4 kcal/mol) .

- Thermogravimetric Analysis (TGA) : Correlate thermal decomposition temperatures (>200°C) with interaction strength.

Q. What molecular modifications enhance bioactivity in analogs of this compound?

- Methodological Answer :

- Schiff Base Formation : Condense the aldehyde with primary amines (e.g., aniline derivatives) to improve solubility and target binding (IC₅₀ values <10 µM in MCF-7 cells) .

- Heterocycle Fusion : Attach triazole or pyrazole rings at the 2-position to enhance antimicrobial activity (MIC = 2–4 µg/mL against S. aureus) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) to model the aldehyde's electrophilicity (LUMO energy ~-1.5 eV).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.